![molecular formula C19H12F2N2O2S B2372031 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326849-04-0](/img/no-structure.png)

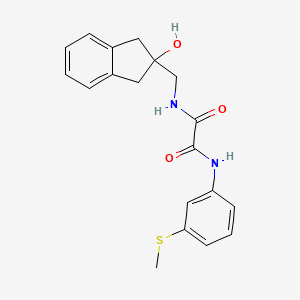

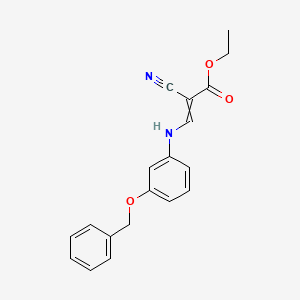

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the thienopyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Substituted Thienopyrimidines : Various substituted thieno[2,3-d] pyrimidines have been synthesized, showcasing the versatility of this chemical framework in generating compounds with potential antibacterial properties. The process involves several steps, starting from synthesizing ethyl 2-aminothiophene-3carboxylate to ultimately obtaining substituted thienopyrimidines through nucleophilic substitution, characterized by MP, TLC, IR, and NMR spectra (More et al., 2013).

- Herbicidal Activities : 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, synthesized by cyclization of trifluoroacetoacetate ethyl with substituted-urea, have shown good herbicidal activities, demonstrating the potential of thienopyrimidine derivatives in agricultural applications (Huazheng, 2013).

Biological Activities

- Non-peptide LHRH Antagonists : A thieno[2,3-d]pyrimidine-2,4-dione derivative bearing a p-methoxyureidophenyl moiety has been identified as a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor, offering a new class of therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).

- Anticancer and Antitumor Activities : Various thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer and antitumor activities, highlighting their potential in developing new chemotherapeutic agents. For instance, certain N-substituted indole derivatives have shown activity against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

Advanced Applications

- Nonlinear Optical Properties : The third-order nonlinear optical properties of novel styryl dyes, including thieno[2,3-d]pyrimidine derivatives, have been studied, indicating their promise as materials for optical device applications due to their significant two-photon absorption phenomenon (Shettigar et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-fluorobenzaldehyde with 2-fluorobenzaldehyde to form 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final product is obtained by purification and isolation of the desired compound.", "Starting Materials": [ "3-fluorobenzaldehyde", "2-fluorobenzaldehyde", "thiosemicarbazide" ], "Reaction": [ "Step 1: Condensation of 3-fluorobenzaldehyde and 2-fluorobenzaldehyde in the presence of a base such as potassium hydroxide to form 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one with thiosemicarbazide in the presence of a catalyst such as acetic acid to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system.", "Step 3: Purification and isolation of the desired compound by techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

1326849-04-0 |

Fórmula molecular |

C19H12F2N2O2S |

Peso molecular |

370.37 |

Nombre IUPAC |

3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H12F2N2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2 |

Clave InChI |

MNUUYGUACJBMMZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

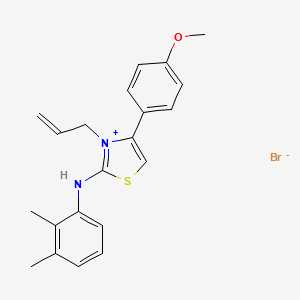

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

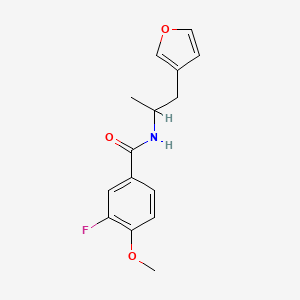

![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)

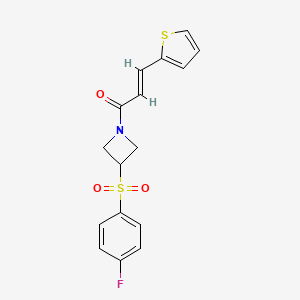

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)